molecular formula C5H6Cl2N2 B6151622 4-(chloromethyl)pyridazine hydrochloride CAS No. 50901-48-9

4-(chloromethyl)pyridazine hydrochloride

Cat. No.: B6151622
CAS No.: 50901-48-9
M. Wt: 165.02 g/mol
InChI Key: NTGKKBLARMGVPR-UHFFFAOYSA-N
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Description

4-(chloromethyl)pyridazine hydrochloride is a chemical compound with the molecular formula C6H7Cl2N . It is often used in research and has a molecular weight of 165.02 .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C5H5ClN2.ClH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3H2;1H . This indicates that the molecule consists of a pyridazine ring with a chloromethyl group attached.


Physical and Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 119-120°C . It’s important to note that it is hygroscopic, meaning it absorbs moisture from the air .

Safety and Hazards

4-(chloromethyl)pyridazine hydrochloride is classified as a hazardous substance. It can cause severe skin burns and eye damage . It’s recommended to avoid breathing its dust or vapors and to use personal protective equipment when handling it .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(chloromethyl)pyridazine hydrochloride involves the reaction of pyridazine with chloromethyl chloride in the presence of a base to form the intermediate 4-(chloromethyl)pyridazine. This intermediate is then reacted with hydrochloric acid to yield the final product, 4-(chloromethyl)pyridazine hydrochloride.", "Starting Materials": [ "Pyridazine", "Chloromethyl chloride", "Base (e.g. triethylamine)", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridazine is dissolved in a suitable solvent (e.g. dichloromethane) and cooled to 0-5°C.", "Step 2: Chloromethyl chloride is added dropwise to the pyridazine solution while stirring.", "Step 3: A base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride that is generated during the reaction.", "Step 4: The reaction mixture is stirred at room temperature for several hours until the reaction is complete.", "Step 5: The solvent is removed under reduced pressure to yield the intermediate 4-(chloromethyl)pyridazine.", "Step 6: The intermediate is dissolved in hydrochloric acid and stirred at room temperature for several hours.", "Step 7: The solvent is removed under reduced pressure to yield the final product, 4-(chloromethyl)pyridazine hydrochloride." ] }

CAS No.

50901-48-9

Molecular Formula

C5H6Cl2N2

Molecular Weight

165.02 g/mol

IUPAC Name

4-(chloromethyl)pyridazine;hydrochloride

InChI

InChI=1S/C5H5ClN2.ClH/c6-3-5-1-2-7-8-4-5;/h1-2,4H,3H2;1H

InChI Key

NTGKKBLARMGVPR-UHFFFAOYSA-N

Canonical SMILES

C1=CN=NC=C1CCl.Cl

Purity

95

Origin of Product

United States

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